
(2E)-1-(2-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-(2-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one, also known as 2F-PPE, is a compound that has recently gained attention for its potential applications in scientific research. It is a synthetic compound with an aromatic ring structure that has been used in a variety of studies related to biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of (2E)-1-(2-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one is not yet fully understood. However, it is known that this compound binds to certain receptors in the body, such as the serotonin receptor, and modulates the activity of these receptors. This modulation of receptor activity is thought to be responsible for the effects of this compound on biochemical and physiological processes.
Biochemical and Physiological Effects
The effects of this compound on biochemical and physiological processes depend on the specific application. For example, in the case of anti-cancer drugs, this compound has been shown to inhibit cell proliferation and induce apoptosis. In the case of hormones, this compound has been shown to modulate the activity of certain metabolic processes, such as glucose metabolism. In the case of neurotransmitters, this compound has been shown to modulate the activity of certain neuronal pathways, such as reward-seeking behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2E)-1-(2-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one has several advantages for use in lab experiments. It is a relatively simple and inexpensive compound to synthesize, and it is stable and non-toxic. Additionally, it has a wide range of applications and can be used to study a variety of biochemical and physiological processes.
However, there are also some limitations to the use of this compound in lab experiments. For example, the exact mechanism of action of this compound is not yet fully understood, which can limit the scope of experiments that can be conducted. Additionally, this compound can interact with other compounds, which can lead to unexpected results.
Direcciones Futuras
There are a number of potential future directions for the use of (2E)-1-(2-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one in scientific research. For example, this compound could be used to study the effects of certain drugs on neurological disorders, such as Parkinson’s disease and Alzheimer’s disease. Additionally, this compound could be used to study the effects of certain hormones on reproductive processes, such as fertility and pregnancy. Furthermore, this compound could be used to study the effects of certain neurotransmitters on behavior, such as aggression and addiction. Finally, this compound could be used to study the effects of certain environmental toxins on biochemical and physiological processes, such as the effects of air pollution on lung function.
Métodos De Síntesis
(2E)-1-(2-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one is synthesized via a two-step process. The first step involves the reaction of 2-fluoroaniline with 4-methylbenzaldehyde in the presence of a base. This reaction produces the intermediate 2-fluoro-3-methylbenzaldehyde. The second step involves the reaction of the intermediate with phenylacetylene in the presence of a base. This reaction produces this compound.
Aplicaciones Científicas De Investigación
(2E)-1-(2-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one has been used in a variety of scientific research applications. It has been used to study the effects of certain drugs on biochemical and physiological processes, such as the action of certain anti-cancer drugs on cell proliferation and apoptosis. It has also been used to study the effects of certain hormones on metabolic processes, such as the effects of insulin on glucose metabolism. Additionally, this compound has been used to study the effects of certain neurotransmitters on neuronal activity, such as the effects of dopamine on reward-seeking behavior.
Propiedades
IUPAC Name |
(E)-1-(2-fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FO/c22-20-9-5-4-8-19(20)21(23)15-12-16-10-13-18(14-11-16)17-6-2-1-3-7-17/h1-15H/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBAHDQYTIDIBE-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

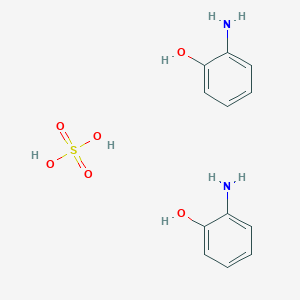
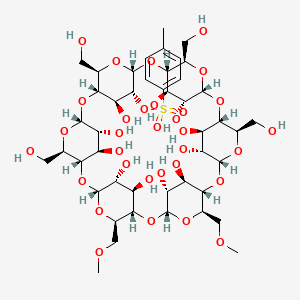
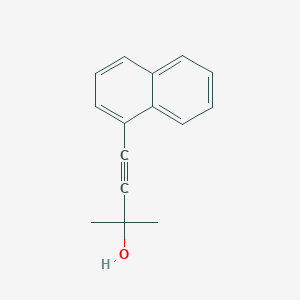




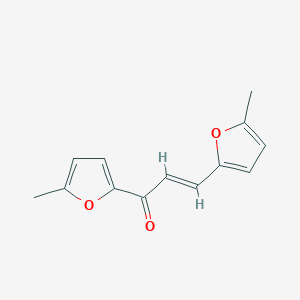
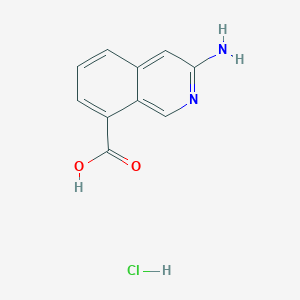
![t-Butyl N-[(2R,3S)-2-methyl-3-piperidyl]carbamate](/img/structure/B6355966.png)
![1-{3-[(2,6-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6355978.png)
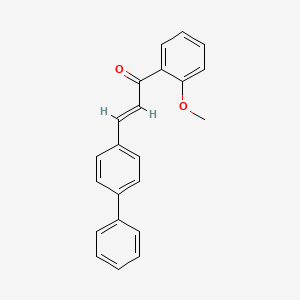
![1-[3-(4-Bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6355988.png)
![1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6355996.png)